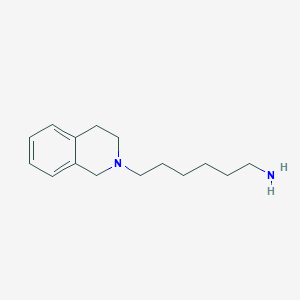
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine, also known as DHIA, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. DHIA is a promising compound due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine acts as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that metabolizes dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By inhibiting MAO-B, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, depression, and schizophrenia. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have antioxidant and anti-inflammatory effects, which can further contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, depression, and schizophrenia. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine is a promising compound due to its unique chemical structure and pharmacological properties. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well-characterized. However, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has not been extensively studied in human clinical trials, which limits its potential clinical applications.
Zukünftige Richtungen
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine is a promising compound that has potential therapeutic applications in various diseases. Future research should focus on optimizing the synthesis method to achieve higher yields and purity of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine. Moreover, further studies are needed to investigate the safety and efficacy of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine in human clinical trials. Furthermore, future research should investigate the potential of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine in combination with other drugs for the treatment of neurodegenerative and psychiatric diseases. Finally, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine involves the reaction of 6-bromohexan-1-amine with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine. The synthesized compound can be further purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has also been studied for its potential antidepressant and antipsychotic effects. Moreover, 6-(3,4-dihydro-2(1H)-isoquinolinyl)hexylamine has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C15H24N2 |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-10-5-1-2-6-11-17-12-9-14-7-3-4-8-15(14)13-17/h3-4,7-8H,1-2,5-6,9-13,16H2 |
InChI-Schlüssel |
BOWQTBRKCAPHPB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCN |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
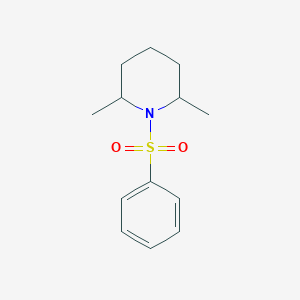
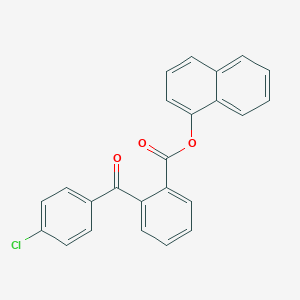

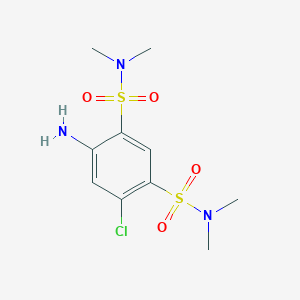
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
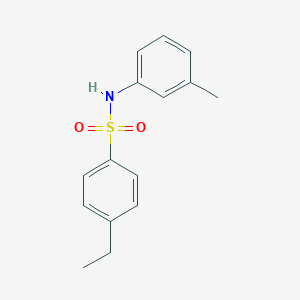
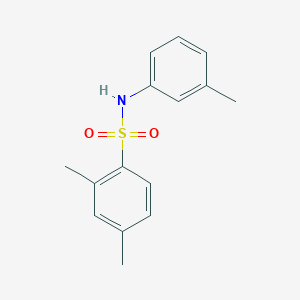
![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)